molecular formula C15H22N2O4S B5536323 N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE

Cat. No.: B5536323
M. Wt: 326.4 g/mol
InChI Key: MPLYJCBRKZLEKO-UHFFFAOYSA-N
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Description

N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is a chemical compound with a complex structure that includes a cyclopentyl group, a methoxyphenyl group, and a methanesulfonamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Cyclopentyl Group: The cyclopentyl group is introduced through a cyclization reaction, often using cyclopentanone as a starting material.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is added via a nucleophilic substitution reaction, using a suitable methoxyphenyl halide.

    Formation of the Methanesulfonamido Group: The methanesulfonamido group is introduced through a sulfonation reaction, using methanesulfonyl chloride as a reagent.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonamido group to a simpler amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonamido group can form strong hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The cyclopentyl and methoxyphenyl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-CYCLOPENTYL-2-[N-(4-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE: Similar structure but with a different position of the methoxy group.

    2-CYCLOPENTYL-N-(2-METHOXYPHENYL)ACETAMIDE: Lacks the methanesulfonamido group.

Uniqueness

N-CYCLOPENTYL-2-[N-(2-METHOXYPHENYL)METHANESULFONAMIDO]ACETAMIDE is unique due to the presence of the methanesulfonamido group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-cyclopentyl-2-(2-methoxy-N-methylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-21-14-10-6-5-9-13(14)17(22(2,19)20)11-15(18)16-12-7-3-4-8-12/h5-6,9-10,12H,3-4,7-8,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPLYJCBRKZLEKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N(CC(=O)NC2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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